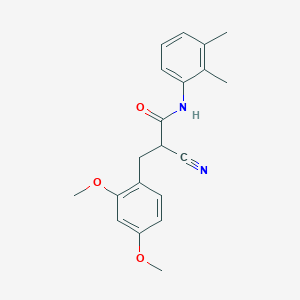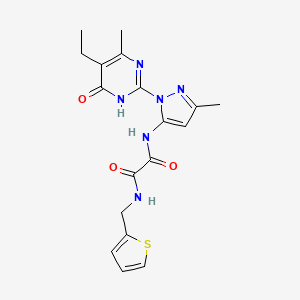![molecular formula C23H23N5O4 B2540139 9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539845-04-0](/img/structure/B2540139.png)
9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Various methods for synthesizing derivatives of triazoloquinazolinones, including 9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one, have been explored. These methods involve reactions like heterocyclization and condensation processes (Lipson et al., 2003); (Lipson et al., 2006).
Chemical Transformations : Research on chemical transformations, like hydrolysis, oxidation, and reduction of triazoloquinazolinones, contributes to understanding their potential applications in various fields (Lipson et al., 2006).
Potential Applications
Antibacterial and Antifungal Properties : Certain derivatives of triazoloquinazolinones have been studied for their antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Singh et al., 2010); (Hassan, 2013).
Anticancer Potential : The anticancer potential of derivatives like triazoloquinazolinones has been explored, particularly in inhibiting certain types of cancer cells, which could be crucial for developing new cancer therapies (Pokhodylo et al., 2020); (Zhao et al., 2012).
Luminescent Properties : Some studies have focused on the luminescent properties of triazoloquinazolinone derivatives, indicating potential applications in materials science and optical technologies (Piletska et al., 2015).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with 1,2,4-triazoles and TMP compounds can vary greatly depending on their specific structures and the conditions under which they are handled. It’s always important to refer to the relevant safety data sheets and to handle these compounds in accordance with appropriate safety protocols .
Future Directions
1,2,4-Triazoles and TMP compounds continue to be areas of active research due to their potential for various biological activities. Future research will likely focus on the development of new synthesis methods, the exploration of their biological activities, and the optimization of their properties for specific applications .
properties
IUPAC Name |
9-pyridin-3-yl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-30-17-10-14(11-18(31-2)21(17)32-3)22-26-23-25-15-7-4-8-16(29)19(15)20(28(23)27-22)13-6-5-9-24-12-13/h5-6,9-12,20H,4,7-8H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOIFKDVGOKCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




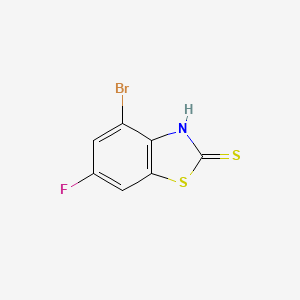
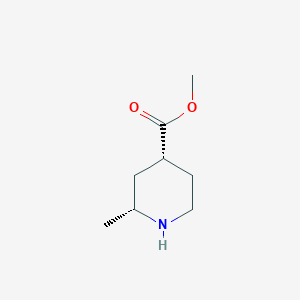
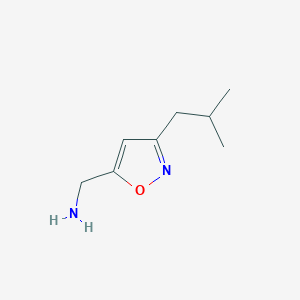
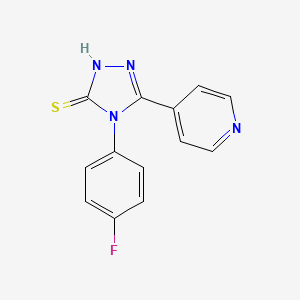
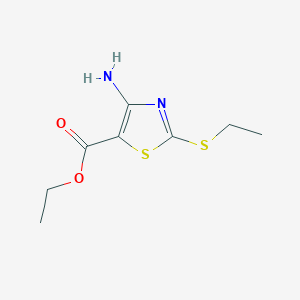
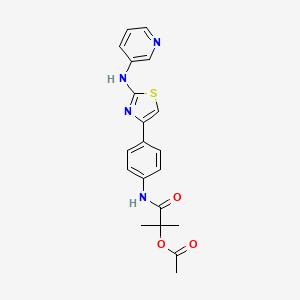

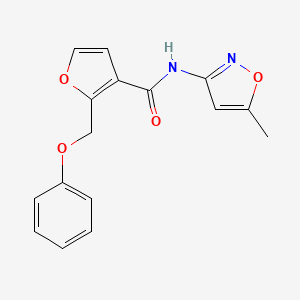
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2540077.png)
